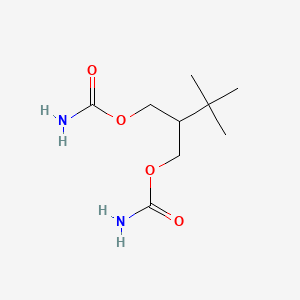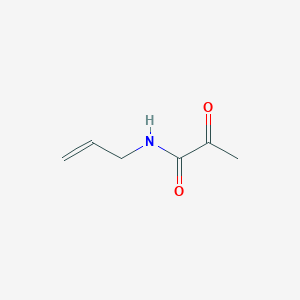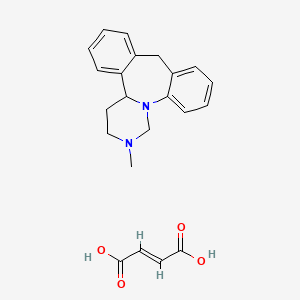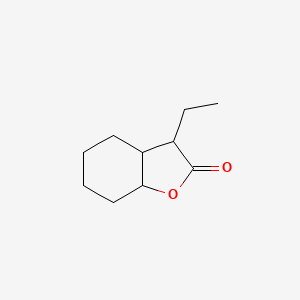
2(3H)-Benzofuranone, 3-ethylhexahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Benzofuranone, 3-ethylhexahydro- is a chemical compound that belongs to the class of benzofuranones. It is characterized by a benzofuranone core structure with an ethyl group and a hexahydro modification. This compound is known for its applications in various fields, including perfumery and flavoring, due to its unique aromatic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzofuranone, 3-ethylhexahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable phenol derivative with an ethylating agent, followed by cyclization to form the benzofuranone core. The reaction conditions often involve the use of catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of 2(3H)-Benzofuranone, 3-ethylhexahydro- is carried out in large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process may involve multiple steps, including purification and distillation, to ensure the final product meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
2(3H)-Benzofuranone, 3-ethylhexahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of halogens or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2(3H)-Benzofuranone, 3-ethylhexahydro- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 2(3H)-Benzofuranone, 3-ethylhexahydro- involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the derivative of the compound being studied .
Comparación Con Compuestos Similares
Similar Compounds
3-Ethylhexahydro-1-methyl-2H-azepin-2-one: This compound shares a similar hexahydro structure but differs in its functional groups.
Thiophene derivatives: These compounds have a similar heterocyclic structure but contain sulfur instead of oxygen.
Uniqueness
2(3H)-Benzofuranone, 3-ethylhexahydro- is unique due to its specific aromatic properties and the presence of both an ethyl group and a hexahydro modification. These features contribute to its distinct chemical behavior and applications in various fields .
Propiedades
Número CAS |
54491-17-7 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
3-ethyl-3a,4,5,6,7,7a-hexahydro-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C10H16O2/c1-2-7-8-5-3-4-6-9(8)12-10(7)11/h7-9H,2-6H2,1H3 |
Clave InChI |
WUEULGLRESFOFL-UHFFFAOYSA-N |
SMILES canónico |
CCC1C2CCCCC2OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


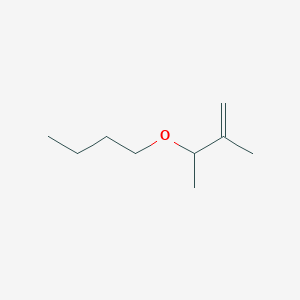
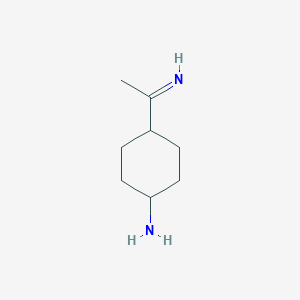
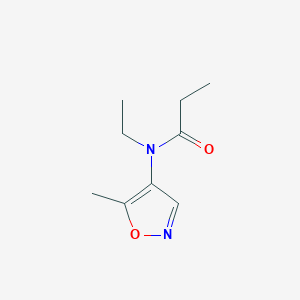
![Benzoic acid, 3,3'-[(2,5-dimethyl-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis[4-(propoxycarbonyl)phenyl] ester](/img/structure/B13801248.png)
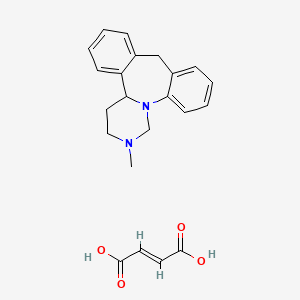
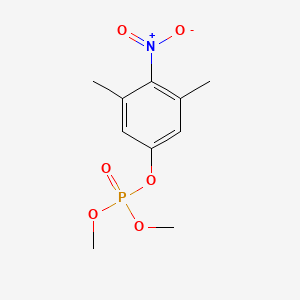
![2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B13801267.png)
![N-[4-(benzylamino)-1,3-dimethyl-2,6-dioxopyrimidin-5-yl]acetamide](/img/structure/B13801269.png)

![Pentanedioic acid, 2-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B13801282.png)

